molecular formula C11H16BrNO5S B2806293 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1018158-40-1

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2806293
CAS No.: 1018158-40-1
M. Wt: 354.22
InChI Key: IBEBVKVDQICPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with a complex structure, characterized by the presence of bromine, hydroxypropyl, dimethoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2,5-dimethoxybenzenesulfonamide followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-bromo-N-(3-oxopropyl)-2,5-dimethoxybenzenesulfonamide, while substitution of the bromine atom with an amine can produce 4-amino-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide.

Scientific Research Applications

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-hydroxypropyl)benzamide
  • 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzamide
  • 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonate

Uniqueness

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the hydroxypropyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEBVKVDQICPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.